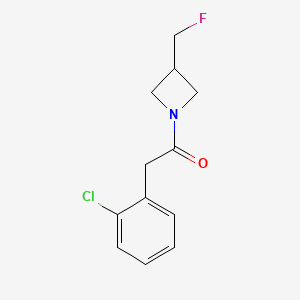

2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO/c13-11-4-2-1-3-10(11)5-12(16)15-7-9(6-14)8-15/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYHOSREDGTPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 3-(fluoromethyl)azetidine.

Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with 3-(fluoromethyl)azetidine under basic conditions to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or azetidine ring positions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules with desired biological properties.

Industrial Applications: The compound may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate its exact mechanism, it is believed to:

Bind to Receptors: The compound may bind to specific receptors in the central nervous system, modulating neurotransmitter activity.

Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.

Modulate Ion Channels: The compound could affect ion channel function, influencing cellular signaling and communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues: Substituent and Heterocycle Variations

The following table summarizes key structural differences between the target compound and related ethanone derivatives:

Key Observations:

- Azetidines (4-membered rings) are less strained than piperidines (6-membered) but more strained than pyrrolidines (5-membered), which may affect metabolic stability .

- Substituent Effects: The 2-chlorophenyl group is common across analogs, but additional substituents (e.g., 3-fluoro in , hydroxy in ) alter electronic properties.

- Molecular Weight and Solubility: The target compound’s higher molecular weight (243.68 vs. 154.59–339.86) suggests lower aqueous solubility compared to simpler ethanones but higher lipophilicity than polar derivatives like 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone .

Biological Activity

2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12ClFNO

- Molecular Weight : 239.68 g/mol

The presence of a chlorophenyl group and a fluoromethyl group is significant for its biological properties, influencing both pharmacokinetics and pharmacodynamics.

The biological activity of this compound is hypothesized to involve several key mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction could lead to alterations in mood, cognition, and pain perception.

- Enzyme Inhibition : Evidence suggests that this compound may inhibit certain enzymes involved in metabolic pathways, which could affect various biochemical processes within cells. Notably, it has been identified as a heme oxygenase-1 (HO-1) inhibitor, which plays a role in cellular responses to oxidative stress.

- Ion Channel Modulation : The compound might influence ion channels, impacting cellular signaling pathways that are crucial for neuronal communication and muscle contraction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated significant antiproliferative effects against various cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 1 μM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacterial strains, as well as certain fungal strains. The presence of the electron-withdrawing chlorine atom enhances its antimicrobial efficacy .

Antioxidant Potential

In addition to its anticancer and antimicrobial activities, this compound exhibits significant antioxidant properties. It has been observed to scavenge free radicals effectively, contributing to its overall therapeutic profile .

Study on Anticancer Effects

In a controlled study involving MCF-7 cells, the compound was tested for its ability to induce apoptosis and inhibit cell proliferation. Results showed that treatment with the compound led to increased caspase activity, indicative of apoptosis induction. Furthermore, it was found to reduce tumor growth in xenograft models significantly .

Safety Profile Assessment

A safety assessment conducted in Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis of Biological Activities

| Activity Type | IC50 Value (μM) | Efficacy Comparison |

|---|---|---|

| Anticancer (MCF-7) | 1 | Higher than Doxorubicin (0.5 μM) |

| Antimicrobial | N/A | Effective against multiple strains |

| Antioxidant | IC50 = 8.90 | Strong antioxidant activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Chlorophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 2-chlorophenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃. Optimization involves controlling reaction temperature (typically 0–50°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of the acyl chloride to the aromatic substrate . Alternative methods may involve nucleophilic substitution on azetidine precursors, where fluoromethyl groups are introduced via fluorinating agents such as DAST (diethylaminosulfur trifluoride) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the fluoromethyl group (δ ~4.5–5.5 ppm for -CH₂F) and the azetidine ring. High-resolution mass spectrometry (HRMS) verifies molecular weight accuracy. FT-IR can identify carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹). For purity assessment, HPLC with a C18 column and UV detection at 254 nm is standard .

Q. What safety precautions are critical during handling and disposal?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile intermediates. Waste containing fluorinated or chlorinated byproducts must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the azetidine ring’s nitrogen atom, predicting sites for nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) are incorporated using the PCM model. This helps design derivatives with enhanced stability or reactivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from differences in metabolic stability or bioavailability. Use microsomal stability assays (e.g., liver microsomes) to evaluate metabolic degradation. Pharmacokinetic profiling (e.g., plasma protein binding, logP measurements) clarifies bioavailability issues. Cross-reference with structural analogs (e.g., JWH-203 derivatives) to identify metabolic "soft spots" .

Q. How can the fluoromethyl group’s conformation impact binding affinity in enzyme inhibition studies?

- Methodological Answer : Perform X-ray crystallography or molecular docking to analyze the fluoromethyl group’s spatial orientation in the enzyme’s active site. Compare with non-fluorinated analogs to quantify energy differences (ΔΔG) using thermodynamic integration. Fluorine’s electronegativity may enhance hydrogen bonding or induce steric hindrance, depending on the target .

Q. What experimental designs mitigate side reactions during azetidine ring functionalization?

- Methodological Answer : Protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) groups before introducing the fluoromethyl moiety. Use mild deprotection conditions (e.g., TFA/DCM) to avoid ring opening. Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediates like iminium ions, which can lead to byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.